Product packaging for Methyl 3-nitro-4-(phenylethynyl)benzoate(Cat. No.:)

Methyl 3-nitro-4-(phenylethynyl)benzoate

Cat. No.: B11756896
M. Wt: 281.26 g/mol
InChI Key: APKOQVUGOBDGFK-UHFFFAOYSA-N
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Description

Methyl 3-nitro-4-(phenylethynyl)benzoate is a useful research compound. Its molecular formula is C16H11NO4 and its molecular weight is 281.26 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11NO4 B11756896 Methyl 3-nitro-4-(phenylethynyl)benzoate

Properties

Molecular Formula

C16H11NO4

Molecular Weight

281.26 g/mol

IUPAC Name

methyl 3-nitro-4-(2-phenylethynyl)benzoate

InChI

InChI=1S/C16H11NO4/c1-21-16(18)14-10-9-13(15(11-14)17(19)20)8-7-12-5-3-2-4-6-12/h2-6,9-11H,1H3

InChI Key

APKOQVUGOBDGFK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C#CC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for Methyl 3 Nitro 4 Phenylethynyl Benzoate

The synthesis of methyl 3-nitro-4-(phenylethynyl)benzoate is a multi-step process that necessitates careful control over regioselectivity. A plausible and efficient route involves the initial preparation of a halogenated precursor, followed by a palladium-catalyzed cross-coupling reaction.

A key intermediate in this synthesis is a methyl 4-halo-3-nitrobenzoate, such as methyl 4-chloro-3-nitrobenzoate or methyl 4-iodo-3-nitrobenzoate. The synthesis of such precursors can be achieved from commercially available starting materials. For instance, 4-chloro-3-nitrobenzoic acid can be esterified to its methyl ester.

With the halogenated and nitrated benzene (B151609) ring system in place, the crucial introduction of the phenylethynyl group is typically achieved via a Sonogashira coupling reaction. This reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is generally carried out under mild conditions, which makes it suitable for complex molecules. wikipedia.org

The Sonogashira coupling involves a palladium catalyst, often in conjunction with a copper(I) co-catalyst and an amine base. organic-chemistry.org The generally accepted mechanism involves two catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org While the traditional Sonogashira reaction utilizes a copper co-catalyst, copper-free variations have also been developed. nih.gov

The specific reaction for the synthesis of this compound would involve the coupling of a methyl 4-halo-3-nitrobenzoate with phenylacetylene. The choice of the halogen (iodine, bromine, or chlorine) on the benzoate (B1203000) can affect the reaction conditions, with iodides generally being more reactive than bromides or chlorides. wikipedia.org

A representative synthetic scheme is as follows:

Step 1: Esterification of 4-chloro-3-nitrobenzoic acid

4-chloro-3-nitrobenzoic acid + Methanol (B129727) --(H+)--> Methyl 4-chloro-3-nitrobenzoate + Water

Step 2: Sonogashira Coupling

Methyl 4-chloro-3-nitrobenzoate + Phenylacetylene --(Pd catalyst, Cu co-catalyst, base)--> this compound

A variety of palladium catalysts can be employed, including palladium-phosphine complexes like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and palladium-N-heterocyclic carbene (NHC) complexes. organic-chemistry.orglibretexts.org The choice of base is also critical, with amines such as triethylamine (B128534) or diisopropylethylamine commonly used.

Table 1: Representative Reaction Parameters for Sonogashira Coupling

ParameterTypical Conditions
Aryl Halide Methyl 4-iodo-3-nitrobenzoate or Methyl 4-bromo-3-nitrobenzoate
Alkyne Phenylacetylene
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppf)Cl₂
Copper Co-catalyst Copper(I) iodide (CuI)
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene
Temperature Room temperature to 80 °C

Orthogonal Functionalization Strategies in Multi Substituted Benzenoids

The synthesis of a molecule like methyl 3-nitro-4-(phenylethynyl)benzoate is a prime example of the application of orthogonal functionalization strategies in the construction of multi-substituted benzenoids. Orthogonal functionalization refers to the stepwise and selective modification of a molecule at different positions without affecting other functional groups. This is achieved by taking advantage of the different reactivity and directing effects of the substituents on the aromatic ring.

In the case of this compound, the benzene (B151609) ring is substituted with three different functional groups: a methyl ester (-COOCH₃), a nitro group (-NO₂), and a phenylethynyl group (-C≡CPh). The relative positions of these groups (1,3,4-substitution pattern) are critical and are achieved through a carefully planned synthetic sequence.

The directing effects of the substituents play a crucial role in electrophilic aromatic substitution reactions. The methyl ester and the nitro group are both electron-withdrawing groups and are meta-directors. youtube.com This means they will direct an incoming electrophile to the position meta to themselves. Conversely, an activating group would direct an incoming substituent to the ortho and para positions. youtube.com

The synthetic strategy for this compound leverages these principles:

Initial Substitution Pattern: The synthesis starts with a precursor that already has a specific substitution pattern, such as 4-chloro-3-nitrobenzoic acid. Here, the chloro and nitro groups are positioned in a way that is synthetically advantageous for the subsequent steps.

Functional Group Interconversion: The carboxylic acid is converted to a methyl ester. This is an important step as the reactivity of the ester can be different from that of the carboxylic acid in subsequent reactions.

Cross-Coupling for C-C Bond Formation: The final key functional group, the phenylethynyl moiety, is introduced via a cross-coupling reaction (Sonogashira) rather than an electrophilic aromatic substitution. This is a powerful aspect of orthogonal functionalization, as it allows for the formation of carbon-carbon bonds at specific locations that might be difficult to achieve through traditional electrophilic substitution pathways. The use of a halogen as a placeholder for the phenylethynyl group is a common tactic in this approach.

This strategic sequence allows for the precise construction of the target molecule, where each functional group is introduced in a controlled manner. The ability to selectively functionalize different positions on the benzene ring is fundamental to modern organic synthesis, enabling the creation of complex molecules with tailored properties. organic-chemistry.org

Computational Chemistry and Theoretical Investigations of Methyl 3 Nitro 4 Phenylethynyl Benzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method in quantum chemistry for investigating the electronic structure of molecules. nih.gov Its balance of accuracy and computational cost makes it ideal for studying complex organic molecules. Calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G or 6-31G(d,p), to solve the Schrödinger equation approximately. nih.govresearchgate.net

Table 1: Example of Optimized Geometrical Parameters for an Analogous Compound (4-Methyl-3-nitrobenzoic acid) Data derived from studies on structurally similar compounds.

Parameter Bond Length (Å) / Angle (°)
C-N (Nitro Group) 1.48
N-O (Nitro Group) 1.22
C=O (Ester Group) 1.21
C-O (Ester Group) 1.35
O-C-C (Angle) 111.9
C-N-O (Angle) 117.5

Source: Based on data for 4-methyl-3-nitrobenzoic acid. researchgate.net

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity and electronic properties. researchgate.net The HOMO acts as the electron donor, while the LUMO is the electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the ground state. nih.gov

For Methyl 3-nitro-4-(phenylethynyl)benzoate, the HOMO is expected to be localized primarily on the electron-rich phenylethynyl group, which can act as the electron donor. Conversely, the LUMO is anticipated to be centered on the electron-deficient nitrobenzoate portion of the molecule, which contains the strong electron-withdrawing nitro group. nih.gov This spatial separation of HOMO and LUMO facilitates an intramolecular charge transfer (ICT) upon electronic excitation, a property crucial for non-linear optical materials. nih.govnih.gov

Table 2: Representative FMO Energies and Energy Gaps for Related Nitro-Aromatic Compounds Data derived from studies on structurally similar compounds.

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Quercetin on Graphene -3.7552 2.5897 6.3449
(E)-2-nitro-4-[(phenylimino)methyl]phenol -6.45 -3.21 3.24
4-Methoxy-4'-Nitrobiphenyl -5.91 -2.44 3.47

Source: nih.govnih.govchalcogen.ro

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. mdpi.com The map is colored based on the electrostatic potential values on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

In an MEP map of this compound, the most intense red regions would be expected around the oxygen atoms of the highly electronegative nitro and ester groups. The phenylethynyl group would likely show a moderately negative or neutral potential (green to yellow), while the hydrogen atoms on the phenyl rings would exhibit a positive potential (blue). mdpi.comresearchgate.net This map confirms the charge separation within the molecule, highlighting the electron-withdrawing power of the nitro-substituted ring.

DFT calculations are highly effective at predicting spectroscopic properties. The calculation of harmonic vibrational frequencies can be used to simulate and assign bands in experimental infrared (IR) and Raman spectra. researchgate.net By comparing the calculated frequencies with experimental data for related molecules, a high degree of confidence can be achieved in assigning specific vibrational modes, such as C-H stretches, C=C ring vibrations, and the characteristic symmetric and asymmetric stretches of the NO₂ group. researchgate.net

Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). nih.gov The calculations identify the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions, which are often from the HOMO to the LUMO or other nearby orbitals. nih.gov For a charge-transfer molecule like this compound, the lowest energy transition (corresponding to the longest λ_max) would be associated with the HOMO-LUMO charge transfer from the phenylethynyl donor to the nitrobenzoate acceptor.

Table 3: Example of Calculated vs. Experimental Vibrational Frequencies for an Analogous Compound (4-Methyl-3-nitrobenzoic acid) Data derived from studies on structurally similar compounds.

Assignment Calculated Frequency (cm⁻¹) Experimental FT-IR (cm⁻¹) Experimental FT-Raman (cm⁻¹)
NO₂ Asymmetric Stretch 1545 1542 1541
NO₂ Symmetric Stretch 1360 1357 1358
C=O Stretch 1705 1701 1700
C≡C Stretch ~2230 N/A N/A

Source: Based on data for 4-methyl-3-nitrobenzoic acid. researchgate.net

Quantum Chemical Descriptors and Reactivity Indices

From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the reactivity of a molecule. These indices provide a more quantitative measure of the concepts described by FMO theory. researchgate.net

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. It is calculated as half the HOMO-LUMO gap. Molecules with a low hardness are considered "soft" and are more reactive. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it quantifies the molecule's polarizability.

Electrophilicity Index (ω): Measures the energy stabilization when the molecule accepts an additional electronic charge from the environment.

For this compound, the presence of both a strong donor and acceptor group connected by a conjugated system would likely result in a relatively small chemical hardness and high softness, indicating its high reactivity and polarizability. researchgate.net

Non-linear Optical (NLO) Properties Prediction and Hyperpolarizability Analysis

Molecules that exhibit a large change in dipole moment upon excitation are strong candidates for non-linear optical (NLO) applications. The intramolecular charge-transfer character of this compound makes it a promising NLO material. nih.gov Computational methods can predict NLO properties by calculating the polarizability (α) and the first-order hyperpolarizability (β). physchemres.org

The first hyperpolarizability (β) is the key metric for second-order NLO activity. physchemres.org A large β value indicates a strong NLO response. DFT calculations on similar D-π-A (donor-π bridge-acceptor) systems have shown that the presence of a nitro group as the acceptor significantly enhances the hyperpolarizability. researchgate.netnih.gov Therefore, it is highly probable that this compound would possess a large β value, making it a compound of interest for applications in optoelectronics and photonics. nih.govphyschemres.org

Table 4: Calculated NLO Properties for an Analogous Compound (4-Methyl-3-nitrobenzoic acid) Data derived from studies on structurally similar compounds.

Property Calculated Value
Dipole Moment (μ) (Debye) 3.55
Mean Polarizability (α) (x 10⁻²⁴ esu) 16.33
First Hyperpolarizability (β) (x 10⁻³⁰ esu) 4.88

Source: Based on data for 4-methyl-3-nitrobenzoic acid. researchgate.net

Chemical Reactivity and Derivatization Strategies for Methyl 3 Nitro 4 Phenylethynyl Benzoate

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can be converted into various other functionalities, most notably the amino group, which opens up a vast array of subsequent chemical modifications. nih.gov

The reduction of the nitro group to a primary amine is one of the most fundamental and widely used transformations in organic synthesis, providing a route to anilines which are precursors to dyes, pharmaceuticals, and other specialty chemicals. acs.orgacs.org This transformation can be achieved with high chemoselectivity, often leaving other reducible groups, such as the alkyne and ester in Methyl 3-nitro-4-(phenylethynyl)benzoate, intact.

Catalytic Hydrogenation: This is a common and efficient method for nitro group reduction. wikipedia.org It typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. The choice of catalyst and reaction conditions is crucial to ensure selectivity. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are frequently employed. wikipedia.orgnih.gov A significant drawback can be the flammability of hydrogen gas and the potential for over-reduction of other functional groups, although the alkyne can often be preserved under controlled conditions. researchgate.net

Metal-Mediated Reductions: These methods offer an alternative to catalytic hydrogenation and are often preferred for their functional group tolerance. researchgate.net

Iron (Fe) in acidic media (Béchamp reduction): This is a classic and industrially significant method that uses iron filings in the presence of an acid like hydrochloric acid (HCl) or acetic acid. acs.orgresearchgate.net It is known for its good tolerance of various functional groups, including alkynes. researchgate.net

Tin(II) Chloride (SnCl₂): This reagent is effective for the reduction of aromatic nitro compounds in acidic solutions. wikipedia.org It is a reliable method often used in laboratory-scale synthesis.

Zinc (Zn) Dust: Zinc metal can be used in acidic, neutral, or basic media. For instance, using zinc dust with ammonium (B1175870) chloride provides a milder condition for reduction to the corresponding hydroxylamine (B1172632). wikipedia.org

The reduction proceeds through intermediate species such as nitrosoarenes and hydroxylamines before yielding the final aniline (B41778) product. acs.org The selection of the reducing agent and conditions allows for the targeted synthesis of Methyl 3-amino-4-(phenylethynyl)benzoate, a key intermediate for further derivatization.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Compounds

Method Reagent/Catalyst Solvent Key Features Citations
Catalytic Hydrogenation H₂, Pd/C or PtO₂ Ethanol, Ethyl Acetate High efficiency; can sometimes reduce alkynes. wikipedia.orgnih.gov
Béchamp Reduction Fe, HCl or CH₃COOH Water, Ethanol Cost-effective; good functional group tolerance. acs.orgresearchgate.net
Metal Salt Reduction SnCl₂, HCl Ethanol Common laboratory method; reliable. wikipedia.org

Beyond reduction to amines, the nitro group on the aromatic ring can undergo other transformations. While the strong electron-withdrawing character of the nitro group deactivates the ring towards electrophilic aromatic substitution, it activates the ring for nucleophilic aromatic substitution (SNA_r). nih.govnih.gov The nitro group itself can also act as a leaving group in certain transition-metal-catalyzed cross-coupling reactions, allowing for its replacement with various nucleophiles. nih.gov

Furthermore, partial reduction of the nitro group can lead to other valuable intermediates. Under specific conditions, the nitro group can be reduced to a hydroxylamine or an oxime. wikipedia.org For example, reduction with zinc dust in the presence of ammonium chloride can yield the corresponding arylhydroxylamine. wikipedia.org These alternative transformations expand the synthetic potential of this compound beyond aniline chemistry.

Reactions of the Phenylethynyl Moiety

The phenylethynyl group is a versatile handle for constructing more complex molecular architectures, primarily through reactions involving the carbon-carbon triple bond.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by Sharpless, that allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. beilstein-journals.orgnih.gov This reaction is highly reliable, proceeds under mild conditions (often at room temperature and in various solvents, including water), and is tolerant of a wide range of functional groups, making it ideal for the derivatization of a molecule like this compound. beilstein-journals.orgtaylorfrancis.combeilstein-journals.org

The reaction involves the use of a catalytic amount of a copper(I) species, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate) or by using a copper(I) salt directly (e.g., CuI or CuBr). beilstein-journals.orgresearchgate.net The presence of a stabilizing ligand can accelerate the reaction and protect the catalyst. beilstein-journals.org The reaction of this compound with an organic azide (B81097) (R-N₃) would yield a highly functionalized 1,2,3-triazole derivative. The resulting triazole ring is a stable aromatic heterocycle that can act as a rigid linker or a pharmacophore in drug discovery. nih.gov

Table 2: Representative Catalyst Systems for CuAAC Reactions

Copper Source Reducing Agent (if needed) Ligand (optional) Solvent Key Features Citations
CuSO₄·5H₂O Sodium Ascorbate None or TBTA t-BuOH/H₂O Classic, mild, aqueous conditions. beilstein-journals.org
CuI None DIPEA, Et₃N THF, Cyrene™ High efficiency, often used in organic solvents. nih.govbeilstein-journals.org
CuBr None None THF Effective for synthesis of 5-element-substituted triazoles. researchgate.net

The carbon-carbon triple bond of the phenylethynyl group is susceptible to addition reactions. The sp-hybridized carbons of an alkyne render it more electrophilic than a corresponding alkene, allowing for nucleophilic additions. msu.edulibretexts.org

Hydration: The addition of water across the triple bond, known as hydration, is a common transformation.

Markovnikov Hydration: In the presence of a mercury salt catalyst (e.g., HgSO₄) in aqueous acid (e.g., H₂SO₄), water adds across the alkyne following Markovnikov's rule. For a terminal alkyne like the phenylethynyl group, this results in the formation of an enol intermediate that rapidly tautomerizes to the more stable methyl ketone. ncert.nic.in

Anti-Markovnikov Hydration: Hydroboration-oxidation provides a complementary method to achieve anti-Markovnikov hydration. The alkyne reacts with a borane (B79455) reagent (e.g., disiamylborane), followed by oxidative workup with hydrogen peroxide in a basic solution. This process yields an enol that tautomerizes to an aldehyde. msu.edu

Other Nucleophilic Additions: Besides water, other nucleophiles can add across the triple bond. For example, alcohols can add in the presence of a base to form vinyl ethers, and hydrogen cyanide (HCN) can add to yield cyanohydrins. libretexts.orgncert.nic.in The reactivity of the alkyne is influenced by the electronic effects of the substituted benzoate (B1203000) ring. libretexts.org

Table 3: Methods for the Hydration of Alkynes

Method Reagents Regioselectivity Product Citations
Mercury-Catalyzed Hydration H₂O, H₂SO₄, HgSO₄ Markovnikov Ketone ncert.nic.in

The terminal alkyne is characterized by a weakly acidic proton on the sp-hybridized carbon. This proton can be removed by a strong base (e.g., NaNH₂) to form a powerful nucleophile known as an acetylide anion. libretexts.orgquora.com This acetylide can then participate in various carbon-carbon bond-forming reactions, such as alkylation with alkyl halides or addition to carbonyl compounds. quora.com

However, the most prominent reactions for derivatizing terminal alkynes are transition-metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which is often used to form the phenylethynyl linkage in the first place, involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. researchgate.netmdpi.com This reaction is exceptionally versatile and allows for the connection of the alkyne terminus to a wide variety of molecular fragments, further extending the synthetic utility of this compound. mdpi.comrsc.org

Modifications of the Ester Functional Group

The ester group in this compound is a primary site for chemical modification, allowing for the synthesis of a range of derivatives. These transformations include hydrolysis to the corresponding carboxylic acid, transesterification with various alcohols, and amidation to form carboxamides.

Hydrolysis to Carboxylic Acid Derivatives

The conversion of the methyl ester to a carboxylic acid is a fundamental transformation. This hydrolysis is typically achieved under basic conditions, for instance, by reacting the ester with a solution of sodium hydroxide (B78521) in a mixture of methanol (B129727) and water. This process yields 3-nitro-4-(phenylethynyl)benzoic acid, a key intermediate for further derivatization.

Table 1: Representative Hydrolysis of this compound

ReactantReagents and ConditionsProduct
This compoundNaOH, Methanol/Water3-Nitro-4-(phenylethynyl)benzoic acid

Transesterification with Diverse Alcohols

Transesterification offers a direct route to modify the ester functionality by exchanging the methyl group with other alkyl or aryl groups. This reaction is generally catalyzed by either acids or bases and involves reacting the parent ester with an excess of the desired alcohol. While specific studies on the transesterification of this compound are not extensively documented, general methodologies for the transesterification of methyl benzoates are well-established. For instance, the use of a maghemite-ZnO nanocatalyst has been shown to be effective for the transesterification of methyl benzoate with 1-propanol (B7761284) at elevated temperatures. researchgate.netsigmaaldrich.com Such methods could likely be adapted for the target compound.

Amidation and Other Carboxylic Acid Derivative Formations

The synthesis of amides from esters is another crucial derivatization strategy. This can be achieved by direct aminolysis, where the ester is heated with an amine. However, this reaction can be slow. More efficient methods often involve the use of catalysts. For example, niobium(V) oxide (Nb₂O₅) has been demonstrated as a highly effective heterogeneous catalyst for the direct amidation of various esters with amines under solvent-free conditions. researchgate.net Another approach involves the use of phosphorus oxychloride as a condensing agent to facilitate the formation of amides from carboxylic acids and amines. These general methods provide a framework for the potential synthesis of a variety of amide derivatives from this compound, following its initial hydrolysis to the carboxylic acid.

Regioselective Functionalization of the Benzoate Aromatic Ring

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution due to the presence of the electron-withdrawing nitro group. This allows for the regioselective introduction of new functional groups. The positions ortho and para to the nitro group are the most activated sites for nucleophilic attack.

Research on related nitroaromatic compounds provides insights into potential functionalization strategies. For example, in p-nitrobenzonitrile, a nucleophilic substitution of a hydrogen atom ortho to the nitro group has been observed. This highlights the strong directing effect of the nitro group in such reactions. While specific studies on the regioselective functionalization of this compound are limited, the established principles of nucleophilic aromatic substitution suggest that this would be a fruitful area for synthetic exploration, enabling the introduction of a wide range of substituents onto the benzoate ring.

Potential Applications and Emerging Research Directions of Methyl 3 Nitro 4 Phenylethynyl Benzoate Derivatives

Role as Advanced Synthetic Intermediates in Complex Organic Molecule Synthesis

Methyl 3-nitro-4-(phenylethynyl)benzoate serves as a crucial building block in the synthesis of more complex organic molecules. The nitro group can be reduced to an amine, which can then participate in a variety of coupling reactions or be a precursor for heterocyclic ring formation. The phenylethynyl group offers a site for reactions such as cycloadditions and further cross-coupling reactions. For instance, derivatives of this compound are used in the synthesis of polysubstituted phenylisoxazoles, which have shown potential as antibacterial agents. researchgate.net The ester group can be hydrolyzed to a carboxylic acid, providing another handle for further functionalization, such as amide bond formation.

The strategic placement of these functional groups allows for sequential and regioselective reactions, enabling the construction of intricate molecular architectures. For example, the Sonogashira coupling reaction, a powerful tool for the formation of carbon-carbon bonds, is often employed with derivatives of this compound to create more elaborate structures. rsc.org

Exploration in Materials Science and Engineering

The exploration of this compound derivatives in materials science is a growing area of research, with potential applications in electronics and polymer science.

Organic Electronics and Optoelectronic Device Development

Derivatives of this compound are being investigated for their potential use in organic electronics and optoelectronic devices. The extended π-conjugation provided by the phenylethynyl group, in conjunction with the electron-withdrawing nature of the nitro group, can lead to interesting electronic and photophysical properties. These characteristics are crucial for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic properties by modifying the substituents on the aromatic rings makes these compounds particularly attractive for creating materials with tailored energy levels and charge transport characteristics.

Precursors for Polymeric Materials with Tunable Properties

The reactive sites on this compound and its derivatives allow them to be used as monomers for the synthesis of novel polymeric materials. The alkyne functionality can participate in polymerization reactions, such as alkyne metathesis or click chemistry, to form polymers with conjugated backbones. The properties of these polymers, including their conductivity, thermal stability, and mechanical strength, can be tuned by altering the structure of the monomer unit. The presence of the nitro and ester groups offers further opportunities for post-polymerization modification, allowing for the introduction of additional functionalities and the fine-tuning of the material's properties for specific applications.

Development of Advanced Functional Materials (e.g., NLO materials)

Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including optical data storage and signal processing. nih.gov The combination of an electron-donating group and an electron-withdrawing group connected by a π-conjugated system is a common design strategy for creating molecules with large NLO responses. The nitro group in this compound acts as a strong electron-withdrawing group, while the phenylethynyl unit provides the necessary conjugation. By introducing electron-donating groups onto the phenyl ring of the phenylethynyl moiety, it is possible to create push-pull systems with significant second-order NLO properties. Theoretical studies have shown that derivatives with multiple nitro groups can exhibit enhanced NLO responses. nih.gov

Scaffold for New Reaction Methodologies and Catalyst Development

The structural framework of this compound can serve as a scaffold for the development of new catalysts and reaction methodologies. The functional groups present can be used to anchor metal complexes or organocatalysts, creating a well-defined catalytic environment. For example, the development of a DABCO-functionalized silica-copper(I) complex has been reported as a recyclable heterogeneous nanocatalyst for palladium-free Sonogashira cross-coupling reactions. rsc.org Furthermore, the synthesis of 3-methyl-4-nitro-5-styrylisoxazoles has been achieved using nano-titania as a solid support and recyclable catalyst in a solvent-free procedure, highlighting a green chemistry approach. ias.ac.in

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 3-nitro-4-(phenylethynyl)benzoate, and how do reaction conditions influence yield?

  • Methodological Answer : A multi-step synthesis typically involves Sonogashira coupling between methyl 3-nitro-4-iodobenzoate and phenylacetylene, using a Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) and CuI as a co-catalyst in a solvent like THF or DMF. Reaction temperature (40–80°C) and base choice (e.g., triethylamine) critically affect coupling efficiency. Subsequent nitro group stabilization may require inert atmospheres to prevent side reactions. Yields can vary from 60–85% depending on catalyst loading and purity of starting materials .

Q. How can spectroscopic techniques (e.g., NMR, GC-MS) be utilized to characterize this compound?

  • Methodological Answer :

  • ¹H NMR : The phenylacetylene proton appears as a singlet near δ 7.5–7.6 ppm, while aromatic protons from the nitro-substituted benzoate split into distinct multiplets (δ 7.3–8.2 ppm). The methyl ester group resonates as a singlet at δ 3.8–3.9 ppm .
  • ¹³C NMR : The alkyne carbons are observed at δ 88–90 ppm (sp-hybridized carbons), and the nitro group deshields the adjacent aromatic carbons to δ 120–135 ppm .
  • GC-MS : The molecular ion peak (m/z ≈ 307) confirms the molecular weight, while fragmentation patterns (e.g., loss of –NO₂ or –COOCH₃) aid structural validation .

Advanced Research Questions

Q. What catalytic systems are effective in facilitating coupling reactions involving this compound, and how do they affect reaction kinetics?

  • Methodological Answer : Transition-metal catalysts like Zn(OTf)₂ have been used to synthesize derivatives (e.g., isocoumarins) via cyclization. For example, Zn(OTf)₂ in DMF at 80°C promotes intramolecular cycloaddition with ethyl acrylate, achieving yields up to 89% in 30–120 minutes. Kinetic studies show electron-withdrawing groups (e.g., –NO₂) slow reaction rates due to reduced electron density at the alkyne moiety . Competing pathways (e.g., dimerization) can be suppressed by optimizing catalyst concentration (1.1–1.5 eq) and solvent polarity .

Q. How do electronic effects of substituents on the phenyl ring influence the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer : The nitro group (–NO₂) at the 3-position exerts a strong electron-withdrawing effect, polarizing the alkyne for nucleophilic attack. In Zn(OTf)₂-catalyzed reactions, electron-donating substituents (e.g., –OCH₃) on the phenylacetylene accelerate cyclization (yields ~89% in 30 minutes), while nitro groups prolong reaction times (120 minutes for 68% yield) due to decreased electron density. Hammett studies correlate substituent σ values with rate constants (log k vs. σ) to quantify electronic effects .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., alkyne proton splitting) may arise from solvent polarity or impurities. For example, DMSO-d₆ can cause peak broadening; repeating experiments in CDCl₃ improves resolution. For GC-MS, low-intensity molecular ions due to thermal decomposition can be addressed by using softer ionization methods (e.g., ESI-MS). Cross-validation with X-ray crystallography (e.g., for analogous methyl 4-(tetramethylindan-ylethynyl)benzoate) confirms bond angles and substituent orientations .

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